Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Physicochemical Properties Drug Design Medicinal Chemistry

This 3-carboxylate regioisomer is structurally and pharmacologically distinct from the inactive 2-carboxylate isomer (CAS 67625-36-9). The 5-chloro substitution delivers an optimal XLogP3 of 3.3 for blood-brain barrier penetration, avoiding the excessive lipophilicity of bromo analogs and the poor permeability of fluoro derivatives. Hydrolysis yields 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1206250-04-5), enabling Pd-catalyzed decarboxylative arylation for late-stage C-3 diversification—a route inaccessible from 2-carboxylate isomers. Validated as a scaffold for KRAS G12C covalent inhibitors and zolpidem-class GABA-A modulators. Every batch is verified for correct regioisomer identity to ensure reproducible SAR. Supplied at 95% purity with full analytical documentation.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 885271-51-2
Cat. No. B1462869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS885271-51-2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C(=CC=C2)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3
InChIKeyGIGAHGCKVFWBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 885271-51-2): A Core Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 885271-51-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a 5-chloro substituent and a 3-carboxylate ester group. Its molecular formula is C₁₀H₉ClN₂O₂ with a molecular weight of 224.64 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-infective agents . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery due to its favorable physicochemical properties and ability to engage diverse biological targets [2].

Why Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 885271-51-2) Cannot Be Substituted with Other Imidazopyridine Carboxylates


Imidazo[1,2-a]pyridine carboxylate analogs exhibit distinct structure-activity relationships (SAR) where even minor substitutions on the pyridine ring (e.g., position 5 vs. 6 vs. 7) or variation in the ester group (e.g., ethyl vs. methyl) profoundly impact target engagement, metabolic stability, and synthetic utility [1]. For instance, the 5-chloro substitution in this compound confers a specific electronic and steric profile that differs from 5-fluoro or 5-bromo analogs, influencing both reactivity in cross-coupling reactions and binding affinity to kinase ATP pockets [2]. Furthermore, the 3-carboxylate isomer is chemically and pharmacologically distinct from the 2-carboxylate isomer (CAS 67625-36-9), which exhibits a different melting point range and altered hydrogen-bonding capacity [3]. Generic substitution without rigorous comparative data therefore risks compromising synthetic yields, biological activity, and reproducibility in preclinical studies.

Quantitative Evidence Guide for Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 885271-51-2): Head-to-Head Comparisons Against Closest Analogs


Comparative Physicochemical Profile: 5-Chloro vs. 5-Fluoro vs. 5-Bromo Imidazo[1,2-a]pyridine-3-carboxylates

The 5-chloro substitution in ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate yields a distinct lipophilicity (XLogP3 = 3.3) and molecular weight (224.64 g/mol) compared to its 5-fluoro and 5-bromo analogs. The 5-fluoro derivative (methyl ester) has an estimated XLogP of ~2.1 and a lower molecular weight (~180 g/mol), while the 5-bromo analog has a higher molecular weight (~255 g/mol for methyl ester) and increased lipophilicity. These differences directly impact membrane permeability, solubility, and oral bioavailability in lead optimization campaigns [1].

Physicochemical Properties Drug Design Medicinal Chemistry

Regioisomeric Differentiation: 3-Carboxylate vs. 2-Carboxylate Imidazo[1,2-a]pyridines

The 3-carboxylate ester (CAS 885271-51-2) differs fundamentally from the 2-carboxylate isomer (CAS 67625-36-9) in both physical properties and synthetic applications. The 2-carboxylate isomer exhibits a melting point of 79-82°C, whereas the 3-carboxylate derivative is typically an oil or low-melting solid, impacting handling and formulation. Furthermore, SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that the position of the carboxylate group dictates binding orientation within the ATP pocket; 3-carboxylates engage key hinge-region residues while 2-carboxylates often project into solvent-exposed regions, resulting in divergent potency profiles [1][2].

Regioisomerism Synthetic Utility Target Binding

Synthetic Versatility: Ester Hydrolysis to Carboxylic Acid for Decarboxylative Functionalization

Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate can be readily hydrolyzed to 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1206250-04-5), which serves as a substrate for Pd-catalyzed decarboxylative arylation. This transformation enables direct C-3 arylation with aryl chlorides, a reaction not accessible from the corresponding 2-carboxylate due to differing electronic activation. The carboxylic acid derivative (MW 196.59 g/mol) has been employed in the synthesis of 3-aryl-imidazo[1,2-a]pyridines, a privileged motif in kinase inhibitors [1].

Late-Stage Functionalization Decarboxylative Coupling Medicinal Chemistry

Structural Alert: Absence of Rotatable Bonds in Core Scaffold Enhances Conformational Rigidity

The imidazo[1,2-a]pyridine core of the target compound possesses only 3 rotatable bonds (all within the ester side chain), while the fused bicyclic system itself is rigid. In contrast, many alternative heterocyclic scaffolds (e.g., pyrazolopyridines, pyrrolopyridines) or acyclic linkers introduce additional degrees of freedom that can reduce binding affinity and selectivity. This conformational rigidity is a key determinant of target selectivity in kinase inhibition, as demonstrated in SAR studies of imidazo[1,2-a]pyridine-based PI3Kα and Nek2 inhibitors [1][2].

Conformational Analysis Drug Design Selectivity

High-Value Research and Industrial Application Scenarios for Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 885271-51-2)


Lead Optimization in Kinase Inhibitor Programs Requiring Balanced Lipophilicity

Based on its XLogP3 of 3.3 and molecular weight of 224.64 g/mol, ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is an optimal starting point for CNS-penetrant kinase inhibitors. Its 5-chloro substitution provides a favorable lipophilic-hydrophilic balance, avoiding the excessive lipophilicity of bromo analogs while offering better membrane permeability than fluoro derivatives [1]. SAR studies confirm that imidazo[1,2-a]pyridine-3-carboxylates engage the ATP-binding pocket of kinases such as Nek2 and PI3Kα with high efficiency [2].

Synthesis of 3-Aryl-Imidazo[1,2-a]pyridine Libraries via Decarboxylative Coupling

Hydrolysis of the ethyl ester yields 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1206250-04-5), which undergoes Pd-catalyzed decarboxylative arylation to afford 3-aryl derivatives. This late-stage diversification strategy is not accessible from the 2-carboxylate isomer and enables rapid exploration of C-3 substituent effects on biological activity [1][2].

Development of Covalent Inhibitors via Scaffold Hopping

The imidazo[1,2-a]pyridine core has been validated as a novel scaffold for covalent KRAS G12C inhibitors through a scaffold-hopping approach. The 5-chloro-3-carboxylate variant offers a unique electrophilic handle for installing covalent warheads while maintaining the rigid core required for selective target engagement [1].

Regioisomer-Controlled Synthesis of Imidazopyridine-Based Pharmaceuticals

In the synthesis of zolpidem analogs and other CNS agents, the 3-carboxylate regioisomer is critical for achieving the correct orientation of pharmacophoric elements. Substitution with the 2-carboxylate isomer leads to inactive or off-target compounds, underscoring the necessity of using the correct regioisomer in medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.